Benzoic acid, 3-bromo-2,5-dimethoxy-, methyl ester
Description
Benzoic acid, 3-bromo-2,5-dimethoxy-, methyl ester (C10H11BrO4, molecular weight: 287.10 g/mol) is a substituted benzoic acid ester featuring a bromine atom at position 3 and methoxy groups at positions 2 and 5. This compound’s structure combines electron-withdrawing (bromo) and electron-donating (methoxy) substituents, influencing its electronic properties, solubility, and reactivity. It is hypothesized to serve as a precursor in pharmaceutical or agrochemical synthesis, though specific applications remain understudied.
Properties
IUPAC Name |
methyl 3-bromo-2,5-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4/c1-13-6-4-7(10(12)15-3)9(14-2)8(11)5-6/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAWWZKFZMGWPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453157 | |
| Record name | Benzoic acid, 3-bromo-2,5-dimethoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204849-21-8 | |
| Record name | Benzoic acid, 3-bromo-2,5-dimethoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-bromo-2,5-dimethoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-bromo-2,5-dimethoxy-, methyl ester typically involves the bromination of 2,5-dimethoxybenzoic acid followed by esterification. The bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The esterification process involves reacting the brominated product with methanol (CH3OH) in the presence of an acid catalyst like sulfuric acid (H2SO4) to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-bromo-2,5-dimethoxy-, methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted benzoic acid derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Benzoic acid, 3-bromo-2,5-dimethoxy-, methyl ester is an organic compound with the molecular formula . It is a derivative of benzoic acid with bromine and methoxy groups at the 3, 2, and 5 positions on the benzene ring, respectively. It is often utilized in organic synthesis and research because of its unique chemical properties.
Scientific Research Applications
This compound has several applications in scientific research:
- Chemistry It is used as an intermediate in organic synthesis and to study reaction mechanisms.
- Biology It is investigated for its potential biological activities and interactions with biomolecules.
- Medicine It is explored for its potential therapeutic properties and as a precursor for drug development.
- Industry It is utilized in the production of fine chemicals and as a reagent in various industrial processes.
Biochemical Pathways
It has been used as a starting reagent in the synthesis of 5,7-dimethoxy-4-methylphthalide, a key intermediate in the synthesis of mycophenolic acid and its analogs.
Chemical Reactions
This compound undergoes various chemical reactions:
- Substitution Reactions The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
- Reagents and conditions: Nucleophiles such as amines or thiols in the presence of palladium catalysts.
- Major products: Formation of substituted benzoic acid derivatives.
- Oxidation Reactions The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
- Reagents and conditions: Oxidizing agents like potassium permanganate () or chromium trioxide ().
- Major products: Formation of aldehydes or carboxylic acids.
- Reduction Reactions The ester group can be reduced to form the corresponding alcohol.
- Reagents and conditions: Reducing agents such as lithium aluminum hydride () or sodium borohydride ().
- Major products: Formation of alcohols.
Mechanism of Action
The mechanism of action of benzoic acid, 3-bromo-2,5-dimethoxy-, methyl ester involves its interaction with specific molecular targets. The bromine and methoxy groups influence its reactivity and binding affinity to various enzymes and receptors. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then participate in further biochemical pathways.
Comparison with Similar Compounds
Substituent Effects on Chemical Reactivity and Physical Properties
Key analogs and their structural differences are summarized below:
Key Observations :
- Bromine vs. Methoxy/Methyl Substitution: Bromine increases molecular weight and lipophilicity, enhancing solubility in organic solvents. For example, the brominated analog (CAS 13979-62-9) has a higher molecular weight (287.15 g/mol) compared to non-brominated analogs like 3,4-dimethoxybenzoate (196.20 g/mol) .
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups (electron-donating) stabilize the aromatic ring via resonance, while bromine (electron-withdrawing) directs electrophilic substitution to meta/para positions. This contrast is evident in the reactivity of ortho-anisic acid (2-methoxy) as an NSAID versus brominated analogs likely being more inert.
Biological Activity
Benzoic acid, 3-bromo-2,5-dimethoxy-, methyl ester (CAS: 204849-21-8) is a substituted benzoic acid derivative known for its potential biological activities. This compound features a benzene ring with a carboxyl group esterified with methanol, along with bromine and methoxy substituents. Understanding its biological activity involves examining its synthesis, mechanisms of action, and specific applications in medicinal chemistry.
The synthesis of this compound typically involves two main steps:
- Bromination : The starting material, 2,5-dimethoxybenzoic acid, undergoes bromination using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide.
- Esterification : The resulting brominated product is then esterified with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.
The molecular formula for this compound is , and it exhibits various physical and chemical properties that can be characterized using techniques like NMR spectroscopy and X-ray crystallography.
Mechanisms of Biological Activity
The biological activity of benzoic acid derivatives like this compound can be attributed to several mechanisms:
1. Antimicrobial Activity :
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For example, analogs have shown effectiveness against various bacterial strains including E. coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 50 mg/mL to lower values depending on the specific structure modifications .
2. Antiproliferative Effects :
Studies have demonstrated that certain derivatives possess antiproliferative activity against cancer cell lines. This activity is often linked to the ability of these compounds to interfere with cellular signaling pathways or induce apoptosis in malignant cells .
3. Interaction with Biomolecules :
The compound's structure suggests potential interactions through hydrogen bonding and van der Waals forces with biomolecules, which may play a role in its pharmacological effects. This could involve binding to enzymes or receptors that are crucial in various biochemical pathways .
Case Studies and Research Findings
Several studies have investigated the biological activities of benzoic acid derivatives:
- Antibacterial Activity Study : A study assessed various benzoic acid derivatives for their antibacterial effects using the agar-well diffusion method. Compounds exhibited varying degrees of inhibition against gram-positive and gram-negative bacteria, with some showing comparable efficacy to established antibiotics .
- Antiproliferative Activity : In vitro studies demonstrated that certain analogs of this compound inhibited the growth of cancer cell lines significantly more than control treatments. The most potent derivatives were identified as potential lead compounds for further drug development .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 3-bromo-2,5-dimethoxybenzoate?
- Methodological Answer : Synthesis typically involves sequential functionalization of the benzoic acid scaffold. Key steps include:
- Esterification : Methylation of the carboxylic acid group using methanol under acidic catalysis (e.g., H₂SO₄) .
- Bromination : Electrophilic aromatic substitution (EAS) at the 3-position using Br₂ in the presence of FeBr₃ or other Lewis acids. Methoxy groups at 2- and 5-positions direct bromination to the 3-position via ortho/para-directing effects .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
Q. How should researchers handle methyl 3-bromo-2,5-dimethoxybenzoate to ensure safety?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust .
- Storage : Store in a cool, dry place (0–6°C) in airtight, light-resistant containers to prevent degradation .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid water contact to prevent dispersal .
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR identify substituent positions and esterification. Methoxy groups appear as singlets (~δ 3.8–4.0 ppm), while aromatic protons show coupling patterns indicative of substitution .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₁₀H₁₁BrO₄; expected [M+H]⁺ ≈ 290.98) .
- IR Spectroscopy : Stretching vibrations for ester C=O (~1720 cm⁻¹) and methoxy C–O (~1250 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective bromination at the 3-position?
- Methodological Answer :
- Directing Group Strategy : Methoxy groups at 2- and 5-positions enhance para/ortho-directing effects. Use Br₂ in dichloromethane at 0°C to minimize over-bromination .
- Catalytic Systems : FeBr₃ or I₂ as catalysts improve selectivity. Monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOAc 7:3) .
- Computational Validation : DFT calculations (e.g., Gaussian) predict electrophilic attack sites based on Fukui indices .
Q. What are the challenges in analyzing this compound via HPLC, and how can they be mitigated?
- Methodological Answer :
- Retention Behavior : Similar esters (e.g., methyl 3,4-dimethoxybenzoate) exhibit retention times of ~1.22 min on C18 columns with acetonitrile/water gradients .
- Detection : UV detection at 254 nm is optimal for aromatic systems. Adjust mobile phase pH (e.g., 0.1% formic acid) to enhance peak symmetry .
- Co-elution Risks : Use tandem MS (LC-MS/MS) to distinguish from structurally similar impurities .
Q. How does the electronic effect of substituents influence the compound’s reactivity in nucleophilic acyl substitution?
- Methodological Answer :
- Steric and Electronic Factors : Methoxy groups increase electron density at the ester carbonyl, reducing electrophilicity. Bromine’s inductive effect slightly enhances reactivity .
- Kinetic Studies : Monitor hydrolysis rates in basic conditions (e.g., NaOH/EtOH) via UV-Vis spectroscopy. Compare with methyl 2,5-dimethoxybenzoate (control) to isolate bromine’s effect .
- Computational Modeling : Use Gaussian or ORCA to calculate partial charges and transition state energies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
